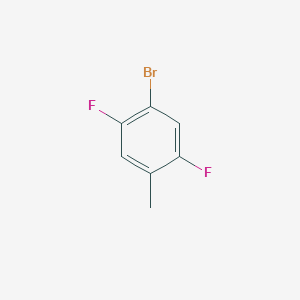

1-Bromo-2,5-difluoro-4-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTNEQVEYQORQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382351 | |

| Record name | 1-bromo-2,5-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-42-5 | |

| Record name | 1-bromo-2,5-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2,5 Difluoro 4 Methylbenzene

Regioselective Halogenation Approaches

Regioselective halogenation is a cornerstone in the synthesis of specifically substituted aryl halides. The challenge lies in directing the incoming halogen to the desired position on the aromatic ring, overcoming the formation of isomeric byproducts.

A primary route to 1-Bromo-2,5-difluoro-4-methylbenzene involves the direct electrophilic bromination of a 2,5-difluorotoluene (B1362542) precursor. In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. libretexts.orglibretexts.org The methyl group is an activating, ortho, para-directing group, while the fluorine atoms are deactivating but also ortho, para-directing.

The reaction proceeds via the attack of the aromatic ring on an electrophilic bromine species, often generated by combining molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, creating a potent electrophile. The subsequent attack by the electron-rich π-system of the fluorinated toluene (B28343) forms a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org Loss of a proton from the site of attack restores the aromaticity and yields the final product.

For 2,5-difluorotoluene, the directing effects of the substituents converge. The methyl group strongly directs the incoming bromine to its para position (C4) and its ortho positions (C3, C5). The fluorine at C2 directs to its para position (C5), and the fluorine at C5 directs to its ortho positions (C4, C6). The C4 position is favored due to the strong activating effect of the para-methyl group and reinforcement from the ortho-fluorine at C5, leading to the regioselective formation of this compound.

An alternative strategy involves introducing the fluorine atoms onto a pre-existing bromo-toluene scaffold via nucleophilic aromatic substitution (S_NAr) or related transformations. The classic S_NAr reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack. nih.gov

A more versatile method for introducing fluorine is the Balz-Schiemann reaction. This procedure involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride (B91410). orgsyn.org To synthesize the target compound using this approach, a potential precursor would be an appropriately substituted amino-bromo-toluene derivative, such as 4-bromo-2,5-dimethylaniline, which would undergo diazotization and subsequent fluorination. Modifications of this reaction, using reagents like hexafluorophosphoric acid, have been shown to improve yields for the synthesis of various aryl fluorides. orgsyn.org

To enhance the regioselectivity of electrophilic halogenation, various catalyzed protocols have been developed. These methods aim to minimize the formation of undesired isomers and improve reaction efficiency under milder conditions. For instance, the use of N-Bromosuccinimide (NBS) in conjunction with catalysts can provide excellent regioselectivity. nih.gov Zeolites have been shown to induce high para-selectivity in the electrophilic bromination of toluene derivatives, attributed to the shape-selective environment within the zeolite pores. nih.gov

Mandelic acid has also been identified as an effective catalyst for highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org Such protocols could be applied to the bromination of 2,5-difluorotoluene to selectively yield the desired 4-bromo isomer.

| Catalyst/Reagent System | Substrate Type | Selectivity | Reference |

| Zeolites | Toluene Derivatives | High para-selectivity | nih.gov |

| N-Bromosuccinimide (NBS) / Mandelic Acid | Activated Arenes | High regioselectivity | organic-chemistry.org |

| N-Bromosuccinimide (NBS) / Silica Gel | Phenols, Anilines | Good regioselectivity | nih.gov |

| Tetraalkylammonium tribromides | Phenols | High para-selectivity | nih.gov |

Transition Metal-Catalyzed Cross-Coupling and Functional Group Interconversion Strategies

Modern synthetic organic chemistry heavily relies on transition metal catalysis to form C-F and C-C bonds with high precision and functional group tolerance.

Palladium-catalyzed fluorination has emerged as a powerful tool for the synthesis of fluoroarenes from aryl bromides or triflates. nih.govharvard.edu This methodology could be applied to a precursor like 1,4-dibromo-2,5-difluorobenzene (B1294941) or a related aryl triflate. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by metathesis with a fluoride source (e.g., CsF, AgF), and culminating in the challenging C-F reductive elimination from the Pd(II) intermediate to form the aryl fluoride. nih.gov

The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl monophosphine ligands, such as BrettPhos and AdBrettPhos, have proven effective in promoting the difficult C–F reductive elimination step and preventing catalyst decomposition. nih.gov These catalyst systems have been successfully applied to a variety of electron-poor and heterocyclic substrates. nih.gov

| Ligand | Palladium Precatalyst | Fluoride Source | Substrate Scope | Reference |

| t-BuBrettPhos | [(cinnamyl)PdCl]₂ | CsF | Aryl triflates | nih.gov |

| AdBrettPhos | [(cinnamyl)PdCl]₂ | CsF | Electron-rich and heteroaryl triflates | nih.gov |

| BrettPhos (L₂) | - | CsF | Electron-poor aryl bromides with ortho substituents | nih.gov |

Copper-mediated and catalyzed reactions are widely used for the formation of carbon-heteroatom and carbon-carbon bonds from aryl halides. The classic Ullmann condensation, for example, involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. While less common for direct fluorination, copper catalysis is pivotal for functional group interconversions.

For instance, this compound can serve as a substrate in copper-catalyzed cross-coupling reactions. The bromo- substituent can be replaced with various nucleophiles or coupled with other organic fragments. Copper(I) salts, often in the presence of a ligand like N,N'-dimethylethane-1,2-diamine, are effective catalysts for these transformations. researchgate.net These reactions provide a pathway to further derivatize the target compound, introducing functionalities such as cyano, amino, or alkoxy groups at the C1 position.

Stereoselective and Regioselective Coupling Reactions

Once synthesized, this compound can serve as a versatile building block in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is influenced by the electronic effects of the ortho- and para-fluorine substituents and the para-methyl group. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent. For this compound, this reaction would allow the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C1 position. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. nih.gov This method can be used to introduce vinyl groups, which can be further functionalized. The regioselectivity of the Heck reaction with substituted alkenes is an important consideration. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgresearchgate.net It is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. Copper(I) is often used as a co-catalyst. nih.gov

Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.orgnih.gov It provides a direct route to substituted anilines and other nitrogen-containing aromatic compounds. The choice of phosphine (B1218219) ligand is critical for the success of this reaction, especially with challenging substrates. smolecule.com

Table 1: Overview of Potential Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Product Type | Key Considerations |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Biaryl, Alkylarene | Catalyst and ligand selection for hindered substrates. |

| Heck | Alkene | Arylalkene | Regioselectivity with unsymmetrical alkenes. |

| Sonogashira | Terminal Alkyne | Arylalkyne | Often requires a copper co-catalyst. |

| Buchwald-Hartwig | Amine | Arylamine | Ligand choice is crucial for efficiency. |

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These advanced protocols aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Mechanochemical Synthesis of Halogenated Aromatics

Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent. colab.ws This approach offers several advantages, including reduced reaction times, higher yields, and a smaller environmental footprint. The bromination of 2,5-difluorotoluene to produce this compound could potentially be achieved using a solid brominating agent like N-bromosuccinimide (NBS) under mechanochemical conditions. The selectivity of the reaction would be a key factor to investigate.

Electrochemical Synthesis of this compound

Electrochemical methods offer a green alternative to traditional chemical synthesis by using electricity to drive reactions. nih.govresearchgate.net The electrochemical bromination of 2,5-difluorotoluene could be a viable route to the target compound. This method avoids the use of stoichiometric amounts of hazardous brominating agents. Furthermore, electrochemical methods can be applied to the synthesis of fluorinated compounds. researchgate.net

Photoredox Catalysis for C-Br and C-F Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of various chemical bonds under mild conditions. nih.govmdpi.combeilstein-journals.orgrsc.org This methodology can be applied to the formation of both C-Br and C-F bonds. For the synthesis of this compound, a photoredox-catalyzed bromination of 2,5-difluorotoluene could be envisioned, potentially offering high regioselectivity.

Continuous Flow Chemistry Applications in Scalable Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. nih.govrsc.org This technology offers several advantages, including improved safety, better heat and mass transfer, and easier scalability. The synthesis of this compound, particularly the bromination step, could be adapted to a continuous flow process. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity. Flow chemistry is also well-suited for handling hazardous reagents and performing reactions that are difficult to control in batch.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a strategy used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. libretexts.org

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Disconnect C-Br bond: This leads back to the precursor 2,5-difluorotoluene . The forward reaction would be a regioselective bromination. The directing effects of the fluorine atoms (ortho, para-directing) and the methyl group (ortho, para-directing) would need to be carefully considered to achieve bromination at the desired position. The position between the two fluorine atoms is sterically hindered, and the position ortho to the methyl group and meta to a fluorine might be favored.

Disconnect C-F and C-N bonds (from a potential precursor): An alternative disconnection strategy for 2,5-difluorotoluene could start from a simpler aromatic compound. For example, one could envision a synthesis starting from 4-methylaniline (p-toluidine). Diazotization followed by a Sandmeyer-type reaction could introduce one of the fluorine atoms. The introduction of the second fluorine atom and the subsequent removal of the amino group would require a multi-step sequence.

Simplified Retrosynthetic Scheme:

This retrosynthetic analysis highlights the key transformations required for the synthesis of the target molecule and provides a framework for designing a practical synthetic route.

Reactivity and Mechanistic Investigations of 1 Bromo 2,5 Difluoro 4 Methylbenzene

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in 1-Bromo-2,5-difluoro-4-methylbenzene is susceptible to substitution by a variety of nucleophiles, primarily through nucleophilic aromatic substitution (SNAr) pathways. The presence of the electron-withdrawing fluorine atoms ortho and meta to the bromine atom activates the ring towards nucleophilic attack, facilitating the displacement of the bromide ion.

Substitution with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

The C-Br bond in this compound can be replaced by carbon, nitrogen, oxygen, and sulfur nucleophiles. While specific studies on this exact molecule are not extensively documented, the principles of SNAr reactions on similar polyhalogenated and electron-deficient aromatic systems provide a strong basis for predicting its reactivity.

For instance, reactions with carbon nucleophiles , such as organolithium or Grignard reagents, can lead to the formation of a new carbon-carbon bond. However, these strong nucleophiles can also participate in side reactions.

Nitrogen nucleophiles , including ammonia, primary and secondary amines, readily displace the bromide. These reactions are often facilitated by the use of a base and can be influenced by the steric hindrance of both the nucleophile and the aromatic substrate.

Oxygen nucleophiles , such as alkoxides and phenoxides, can be used to synthesize the corresponding aryl ethers. The reactivity of these nucleophiles is dependent on their basicity and the reaction conditions, with stronger bases generally promoting the reaction.

Sulfur nucleophiles , like thiolates, are typically excellent nucleophiles in SNAr reactions due to their high polarizability and can be used to form aryl thioethers.

Chemo- and Regioselectivity in Competitive Nucleophilic Aromatic Substitution

In a molecule with multiple halogen substituents like this compound, the question of chemo- and regioselectivity in nucleophilic aromatic substitution becomes crucial. The relative reactivity of the C-Br versus the C-F bonds towards nucleophilic attack is a key consideration. Generally, in SNAr reactions, the rate of substitution is influenced by both the carbon-halogen bond strength and the ability of the halogen to stabilize the intermediate Meisenheimer complex.

Although the C-F bond is stronger than the C-Br bond, fluorine is more electronegative and can better stabilize the negative charge in the intermediate complex through the inductive effect. In many cases involving polyhalogenated aromatics, fluoride (B91410) is a better leaving group than bromide in SNAr reactions, especially when the ring is highly activated by electron-withdrawing groups. However, the relative position of the halogens and the nature of the attacking nucleophile can influence this selectivity. For this compound, without specific experimental data, predicting the precise chemo- and regioselectivity remains a theoretical exercise based on these competing factors.

Electrophilic Aromatic Substitution Reactions on the this compound Core

Electrophilic aromatic substitution (EAS) on the this compound ring involves the replacement of a hydrogen atom with an electrophile. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents.

Directing Effects of Halogen and Alkyl Substituents

The substituents on the benzene (B151609) ring—bromine, two fluorines, and a methyl group—exert competing directing effects.

Halogens (Br and F): Halogens are generally considered deactivating groups towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. Fluorine's +M effect is more pronounced at the para position.

Alkyl Group (CH3): The methyl group is an activating group and an ortho-, para-director. It donates electron density to the ring through an inductive effect (+I) and hyperconjugation.

In this compound, the available positions for electrophilic attack are C3 and C6. The directing effects of the substituents on these positions are summarized below:

| Position for Electrophilic Attack | Directing Effect of Substituents |

| C3 | - Ortho to the methyl group (activating, ortho-directing)- Meta to the bromine atom (deactivating, ortho, para-directing)- Ortho to a fluorine atom (deactivating, ortho, para-directing)- Para to a fluorine atom (deactivating, ortho, para-directing) |

| C6 | - Ortho to the bromine atom (deactivating, ortho, para-directing)- Meta to the methyl group (activating, ortho, para-directing)- Ortho to a fluorine atom (deactivating, ortho, para-directing) |

Considering these competing effects, the methyl group strongly activates the ortho position (C3). The fluorine at C5 will strongly direct an incoming electrophile to its para position (C2, which is already substituted) and less strongly to its ortho positions (C4 and C6, also substituted). The bromine at C1 will direct to its ortho (C2 and C6, both substituted) and para (C4, substituted) positions. The fluorine at C2 directs to its ortho (C1 and C3) and para (C5) positions.

Therefore, the position at C3 is the most likely site for electrophilic attack, being ortho to the activating methyl group and not significantly deactivated by the other substituents. The position at C6 is ortho to a deactivating bromine and a deactivating fluorine, making it less favorable. Steric hindrance from the adjacent methyl group at C4 could also influence the substitution pattern, potentially favoring the less hindered position if significant.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent handle for participating in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling and Derivatives

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. Aryl bromides are common substrates for this reaction. The presence of electron-withdrawing fluorine atoms on the aromatic ring of this compound is expected to facilitate the oxidative addition step of the catalytic cycle, which is often the rate-determining step. This generally makes electron-poor aryl bromides good coupling partners in Suzuki-Miyaura reactions.

A typical Suzuki-Miyaura reaction involving this compound would proceed as follows:

General Reaction Scheme:

(Please note that this is a generalized representation and the actual product will depend on the specific boronic acid used.)

(Please note that this is a generalized representation and the actual product will depend on the specific boronic acid used.)

The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), a base (e.g., Na2CO3, K3PO4), and a suitable solvent system (e.g., toluene (B28343)/water, dioxane/water).

The table below provides a hypothetical overview of potential Suzuki-Miyaura coupling products starting from this compound with various arylboronic acids.

| Arylboronic Acid | Potential Product |

| Phenylboronic acid | 2,5-Difluoro-4-methyl-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | 2,5-Difluoro-4'-methoxy-4-methyl-1,1'-biphenyl |

| 3-Thienylboronic acid | 2-(2,5-Difluoro-4-methylphenyl)thiophene |

While specific documented examples for this exact substrate are scarce in the readily available literature, the general reactivity patterns of electron-poor aryl bromides in Suzuki-Miyaura couplings suggest that this compound would be a viable and efficient substrate for the synthesis of a wide range of biaryl and heteroaryl compounds.

Negishi, Stille, and Kumada Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific studies detailing the Negishi, Stille, and Kumada reactions of this compound are not extensively documented in publicly available literature, the general principles of these reactions can be applied to predict its behavior.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For this compound, this would typically involve the initial formation of an arylzinc reagent from a corresponding aryl lithium or Grignard reagent, which would then be coupled with an organic halide. Alternatively, the organozinc reagent could be prepared from a different starting material and coupled with this compound. The reaction mechanism is understood to proceed via a catalytic cycle involving oxidative addition of the aryl bromide to the low-valent metal center, transmetalation with the organozinc reagent, and subsequent reductive elimination to afford the cross-coupled product.

The Stille reaction utilizes an organotin reagent and an organic halide, catalyzed by palladium. The organostannane partner for this compound would be prepared separately. A key advantage of the Stille coupling is the stability of organotin reagents to air and moisture. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

The Kumada coupling employs a Grignard reagent and an organic halide, catalyzed by nickel or palladium. This reaction is one of the earliest examples of transition metal-catalyzed cross-coupling. The high reactivity of Grignard reagents can sometimes lead to side reactions, but the choice of catalyst and reaction conditions can mitigate these issues. The mechanism is analogous to the Negishi and Stille couplings.

A representative example of a cross-coupling reaction involving a similar substrate, 1-bromo-2,4-difluoro-5-methylbenzene, is presented in the following table to illustrate the potential reaction conditions.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

This is a representative example and conditions for this compound may vary.

Amination, Thiolation, and Oxygenation Reactions

The introduction of nitrogen, sulfur, and oxygen nucleophiles onto the aromatic ring of this compound can be achieved through various transition metal-catalyzed and classical reactions.

Amination reactions, particularly the Buchwald-Hartwig amination, provide a versatile method for the formation of C-N bonds. This palladium-catalyzed reaction couples aryl halides with a wide range of primary and secondary amines. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, influencing both the rate and the scope of compatible substrates. For this compound, a typical Buchwald-Hartwig amination would involve a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄) in an inert solvent like toluene or dioxane.

Thiolation to form aryl thioethers can be accomplished through several methods. Copper-catalyzed Ullmann-type couplings with thiols or their corresponding salts are a traditional approach. More modern methods often employ palladium catalysis, which can offer milder reaction conditions and broader functional group tolerance. The reaction of this compound with a thiol in the presence of a palladium catalyst and a base would be expected to yield the corresponding aryl thioether.

Oxygenation reactions to introduce hydroxyl or alkoxy groups can also be achieved via palladium-catalyzed C-O bond formation, an extension of the Buchwald-Hartwig methodology. These reactions typically employ alcohols or phenols as coupling partners in the presence of a palladium catalyst, a specialized ligand, and a strong base. The direct synthesis of phenols from aryl halides can also be achieved under specific copper-catalyzed conditions or via nucleophilic aromatic substitution if the ring is sufficiently activated.

| Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| Aniline (B41778) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 |

| Ethanethiol | CuI | - | K₂CO₃ | DMF | 150 |

| Phenol | Pd(OAc)₂ | BrettPhos | K₃PO₄ | Toluene | 100 |

These are generalized conditions and would require optimization for this compound.

Oxidation and Reduction Pathways

Selective Reduction of the Aryl Bromide

The selective reduction of the aryl bromide in this compound to yield 1,4-difluoro-2-methylbenzene is a valuable transformation. Catalytic hydrogenation is a common method for such dehalogenations. This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base to neutralize the HBr formed. Other reducing agents, such as formic acid or its salts in the presence of a palladium catalyst (transfer hydrogenation), can also be effective. The conditions need to be carefully controlled to avoid reduction of the aromatic ring.

Oxidative Transformations of the Aromatic Ring

Oxidative transformations of the aromatic ring of this compound are challenging due to the presence of deactivating fluorine substituents. Direct oxidation of the methyl group to a carboxylic acid would require harsh conditions that might also affect the other substituents. However, dearomatization reactions, which convert the flat aromatic ring into a three-dimensional structure, are a growing area of interest. These reactions can be promoted by various reagents, including hypervalent iodine compounds, or through photochemical methods. The specific application of these methods to this compound is not widely reported and would be a subject for further research.

Radical Reactions and Their Synthetic Utility

Aryl halides are known to participate in radical reactions, often initiated by radical initiators such as AIBN or by photoredox catalysis. The carbon-bromine bond in this compound can undergo homolytic cleavage to form an aryl radical. This reactive intermediate can then participate in a variety of synthetic transformations, including addition to alkenes or alkynes, or in atom transfer radical cyclization reactions. The synthetic utility of these radical reactions lies in their ability to form carbon-carbon and carbon-heteroatom bonds under conditions that are often complementary to traditional ionic reactions.

Detailed Mechanistic Elucidation of Key Transformations

The mechanisms of the cross-coupling reactions discussed (Negishi, Stille, Kumada) are generally accepted to proceed through a common catalytic cycle involving a low-valent transition metal (typically Pd(0) or Ni(0)). The cycle consists of three key steps:

Oxidative Addition: The aryl bromide (Ar-Br) reacts with the metal center (M) to form an organometallic intermediate (Ar-M-Br), where the metal is oxidized (e.g., from Pd(0) to Pd(II)).

Transmetalation: The organometallic coupling partner (e.g., R-Zn, R-Sn, R-MgX) transfers its organic group to the metal center, displacing the halide and forming a new organometallic species (Ar-M-R).

Reductive Elimination: The two organic groups (Ar and R) are coupled together and eliminated from the metal center, forming the desired product (Ar-R) and regenerating the catalytically active low-valent metal species.

In Buchwald-Hartwig amination, a similar catalytic cycle is proposed, with the key difference being the nature of the nucleophile. After oxidative addition, the amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the arylamine product.

The mechanisms of radical reactions involving this compound would proceed through a chain reaction mechanism, typically involving initiation, propagation, and termination steps. The formation of the 2,5-difluoro-4-methylphenyl radical is the key initiation step, which can then propagate by reacting with other species in the reaction mixture.

Spectroscopic and Kinetic Investigations of Reaction Intermediates

Direct spectroscopic or kinetic studies on reaction intermediates specifically derived from this compound are not extensively detailed in the literature. However, the general mechanism for cross-coupling reactions involving aryl halides is well-established, allowing for a description of the likely intermediates and the methods used to study them.

In a typical palladium-catalyzed cross-coupling cycle (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), the initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. For this compound, this would result in the formation of a square planar palladium(II) intermediate, trans-[Pd(L)₂(Ar)(Br)], where L is a supporting ligand (typically a phosphine) and Ar is the 2,5-difluoro-4-methylphenyl group.

The characterization of such intermediates is crucial for understanding the reaction mechanism. Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying phosphine-ligated palladium complexes, as changes in the chemical shift and coupling constants provide information about the coordination environment of the palladium center. ¹⁹F NMR would be invaluable for probing the electronic environment of the fluoro-substituted aryl group within the palladium complex.

X-ray Crystallography: When stable intermediates can be isolated and crystallized, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles of the Pd-C and Pd-Br bonds.

Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize catalytic intermediates directly from the reaction mixture.

Kinetic investigations help to elucidate the reaction pathway and identify the turnover-limiting step. By systematically varying the concentrations of the substrate, catalyst, ligand, and other reagents, and monitoring the reaction rate, a rate law can be determined. For many cross-coupling reactions, oxidative addition is the rate-limiting step. However, subsequent steps like transmetalation or reductive elimination can also be rate-determining, depending on the specific reactants and conditions.

Ligand Effects and Catalyst Design in Transition Metal Catalysis

The success of transition metal-catalyzed reactions involving challenging substrates like this compound is highly dependent on the catalyst system, particularly the choice of ligand. Ligands modify the steric and electronic properties of the metal center, influencing catalyst stability, activity, and selectivity.

For C-Br bond activation, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the formation of monoligated, highly reactive 14-electron Pd(0) species, which readily undergo oxidative addition. The electron-donating nature of these ligands increases electron density on the palladium center, facilitating the cleavage of the C-Br bond.

A prime example of effective catalyst design is seen in copper-free Sonogashira couplings. While not specifically detailing this compound, a study on the coupling of various challenging aryl bromides highlights the efficacy of a catalyst system featuring the bulky, electron-rich monophosphine ligand di-tert-butylneopentylphosphine (B1584642) (DTBNpP). nih.gov The use of an air-stable precatalyst, [DTBNpP]Pd(crotyl)Cl, allows for the efficient generation of the active monoligated palladium species, enabling reactions at room temperature. nih.gov The data below illustrates the performance of this system with substrates analogous to this compound, demonstrating the power of targeted ligand design.

| Aryl Bromide Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP / DMSO | 2 | 96 | nih.gov |

| 1-Bromo-3,5-dimethylbenzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP / DMSO | 2 | 97 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP / DMSO | 2 | 95 | nih.gov |

| 1-Bromo-2,4,6-trimethylbenzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP / DMSO | 18 | 93 | nih.gov |

This table presents data for Sonogashira couplings of various aryl bromides using a modern palladium-phosphine catalyst system, illustrating the high efficiency achievable with proper ligand design for substrates with electronic and steric features relevant to this compound.

Similarly, in Buchwald-Hartwig aminations, ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been developed to couple a wide range of aryl halides with amines under mild conditions. beilstein-journals.org The steric bulk of these biarylphosphine ligands is critical for promoting the final C-N reductive elimination step.

Transition State Analysis of C-F and C-Br Bond Transformations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the mechanisms and transition states of C-Br and C-F bond transformations. Such analyses provide detailed energetic and geometric information about the reaction pathway, which is often inaccessible through experimental means alone.

For this compound, the key mechanistic question is the selective activation of the C-Br bond over the much stronger C-F bonds. The bond dissociation energy (BDE) of a typical aryl C-Br bond is ~335 kJ/mol, whereas that of an aryl C-F bond is ~523 kJ/mol. This large thermodynamic difference is reflected in the kinetics of oxidative addition.

DFT calculations on model systems, such as the oxidative addition of substituted halobenzenes to Pd(0) complexes, consistently show a significantly lower activation energy barrier for C-Br bond cleavage compared to C-F cleavage. researchgate.net A computational study on the oxidative addition of 4-substituted iodobenzenes to a Pd(0)-phosphine complex found the reaction to be nearly barrierless, proceeding through a well-defined transition state. researchgate.net

For the oxidative addition of this compound to a Pd(0)L₂ complex, the transition state would involve the palladium atom inserting into the C-Br bond. Key characteristics of this transition state, as predicted by DFT, would include:

An elongated C-Br bond length compared to the ground state molecule.

The formation of partial Pd-C and Pd-Br bonds.

A specific geometry (often T-shaped) around the palladium center.

The electron-withdrawing fluorine atoms on the ring are expected to make the carbon atom of the C-Br bond more electrophilic, which can lower the activation barrier for oxidative addition by enhancing the interaction with the nucleophilic Pd(0) center. researchgate.net Conversely, activating the C-F bond would require a much higher energy input and likely different catalytic conditions, such as the use of more reactive, low-coordinate metal centers or specific directing groups to facilitate the process. Transition state analysis thus provides a quantitative rationale for the high selectivity observed in the functionalization of polyhalogenated aromatic compounds.

Computational Chemistry and Theoretical Studies of 1 Bromo 2,5 Difluoro 4 Methylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the electron density, DFT methods can reliably predict a wide range of molecular properties, including geometries, energies, and electronic features. For 1-Bromo-2,5-difluoro-4-methylbenzene, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to investigate its fundamental characteristics.

Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, the primary structure is the benzene (B151609) ring, which is essentially planar. The key geometrical parameters of interest would be the bond lengths and bond angles involving the substituents (Br, F, and CH₃) and the carbon atoms of the ring.

Due to the free rotation around the C-C bond connecting the methyl group to the benzene ring, a conformational analysis is necessary. This involves calculating the energy of the molecule as the methyl hydrogens are rotated. The different rotational positions are defined by the dihedral angle between a C-H bond of the methyl group and the plane of the benzene ring. The energy profile of this rotation would reveal the most stable (lowest energy) conformation and the energy barriers between different conformations. It is expected that the staggered conformations, where the methyl C-H bonds are not aligned with the adjacent C-C bonds of the ring, would be the most stable due to minimized steric hindrance.

Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | 1.91 |

| C-F Bond Lengths | 1.35, 1.36 |

| C-C (ring) Bond Lengths | 1.39 - 1.41 |

| C-C (ring-CH₃) Bond Length | 1.52 |

| C-H (methyl) Bond Lengths | 1.09 |

| C-C-C (ring) Bond Angles | 118 - 122 |

| C-C-Br Bond Angle | 120.5 |

| C-C-F Bond Angles | 119.8, 119.9 |

Note: This data is hypothetical and serves as an example of what would be obtained from DFT calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals and Electrostatic Potential Maps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the electronegative fluorine and bromine atoms would create regions of negative potential, while the hydrogen atoms of the methyl group and the benzene ring would exhibit positive potential.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.90 |

Note: This data is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the interactions between orbitals within a molecule. It translates the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. researchgate.net NBO analysis can quantify the stabilization energies associated with donor-acceptor interactions, which are key to understanding hyperconjugation and intermolecular forces. researchgate.net

In the context of intermolecular interactions, NBO analysis can help to understand how molecules of this compound might interact with each other in a condensed phase (e.g., in a crystal). It can reveal potential hydrogen bonding, halogen bonding (involving the bromine atom), and other non-covalent interactions by analyzing the delocalization of electron density from occupied orbitals of one molecule to the unoccupied orbitals of another.

Reactivity Prediction and Mechanistic Insights

Computational chemistry also provides tools to predict how a molecule will behave in a chemical reaction and to elucidate the step-by-step mechanism of that reaction.

Local Reactivity Descriptors: Fukui Functions and Average Local Ionization Energies

While the HOMO and LUMO provide a global picture of reactivity, Fukui functions offer a more detailed, atom-specific perspective. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. numberanalytics.com It helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

f(r) for nucleophilic attack (electron acceptance) is associated with the LUMO density.

f(r) for electrophilic attack (electron donation) is associated with the HOMO density.

f(r) for radical attack is an average of the two.

Average Local Ionization Energy (ALIE) is another descriptor that provides insight into the sites most susceptible to electrophilic attack. Lower values of ALIE on the molecular surface indicate regions where it is easiest to remove an electron.

Bond Dissociation Energies and Energetic Landscape of Reactions

The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). Calculating BDEs can help predict which bonds are most likely to break during a reaction. For this compound, the C-Br bond is expected to be the weakest bond and therefore a likely site for initial reaction, for instance, in radical-mediated processes.

By calculating the energies of reactants, transition states, and products, computational chemistry can map out the entire energetic landscape of a proposed reaction. This allows for the determination of activation energies, which are critical for understanding reaction rates and predicting the feasibility of a particular reaction pathway. For example, in a nucleophilic aromatic substitution reaction, calculations could determine whether the substitution is more likely to occur at the carbon attached to the bromine or one of the fluorines.

Illustrative Bond Dissociation Energies for this compound (Hypothetical Data)

| Bond | BDE (kcal/mol) |

| C-Br | 75 |

| C-F | 115 |

| C-H (ring) | 110 |

| C-H (methyl) | 98 |

| C-C (ring-CH₃) | 105 |

Note: This data is hypothetical and serves as an example of what would be obtained from theoretical calculations.

Computational Modeling of Catalytic Cycles and Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex chemical reactions. For molecules like this compound, which are often utilized in cross-coupling reactions, DFT calculations can provide detailed insights into the catalytic cycles and reaction pathways. These studies help in understanding the energetics of each step, including oxidative addition, transmetalation, and reductive elimination, which are crucial for optimizing reaction conditions and catalyst design.

A common application for aryl halides such as this compound is the Suzuki-Miyaura cross-coupling reaction. Theoretical studies on similar molecules, for instance the coupling of bromobenzene (B47551) with phenylboronic acid, have been performed to map out the energy profile of the catalytic cycle. nih.gov These calculations reveal the activation energies for each elementary step and help identify the rate-determining step.

For this compound, the presence of two fluorine atoms and a methyl group on the benzene ring is expected to influence the electronic properties and, consequently, the reaction energetics. The electron-withdrawing nature of the fluorine atoms can affect the ease of oxidative addition to a metal center, a critical step in many catalytic cycles. DFT calculations can quantify these electronic effects and predict how they alter the activation barriers compared to simpler aryl halides.

Below is a representative data table illustrating the kind of information that can be obtained from DFT calculations of a Suzuki-Miyaura coupling reaction, using bromobenzene as a model system. nih.gov

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | TS1 | 2.6 |

| Transmetalation | TS2 | 36.8 |

| Reductive Elimination | TS3 | 17.7 |

This table is based on data for the coupling of bromobenzene and phenylboronic acid catalyzed by a Pd-H-Beta zeolite and serves as an illustrative example of the data generated in computational studies of catalytic cycles. nih.gov

Such computational models can also explore alternative reaction pathways and the influence of different ligands on the catalyst, providing a comprehensive understanding of the reaction mechanism at a molecular level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules like this compound in various environments. By simulating the motion of atoms over time, MD can provide insights into conformational changes, intermolecular interactions, and the influence of solvents on molecular behavior.

The choice of solvent can significantly impact the behavior and reactivity of a molecule in solution. MD simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. These simulations can reveal how different solvents solvate the molecule, which in turn can influence its conformational preferences and the accessibility of reactive sites.

MD simulations can be used to calculate various properties that describe the solvent's effect, such as the radial distribution function, which provides information about the structuring of solvent molecules around the solute. Furthermore, the potential of mean force can be calculated to understand the energetic landscape of conformational changes in different solvents.

The following table provides a conceptual overview of how different solvent properties might influence the behavior of this compound, based on general principles observed in MD simulations of similar molecules.

| Solvent Property | Potential Effect on this compound |

| Polarity | Can influence the stability of different conformers and the solubility of the compound. |

| Hydrogen Bonding Capacity | May lead to specific interactions with the fluorine atoms, affecting solvation and reactivity. |

| Viscosity | Can impact the rate of diffusion and rotational dynamics of the molecule. |

These simulations are crucial for understanding reaction kinetics in solution, as the solvent can stabilize or destabilize transition states, thereby altering reaction rates. researchgate.netnih.govrsc.org

Advanced Electronic Property Calculations (e.g., Non-Linear Optics)

Advanced computational methods can be employed to calculate the electronic properties of molecules, including those relevant to materials science applications such as non-linear optics (NLO). Molecules with large hyperpolarizabilities are of interest for use in optoelectronic devices. The electronic structure of this compound, with its combination of electron-withdrawing (fluoro) and electron-donating (methyl) groups, alongside the polarizable bromine atom, suggests it may possess interesting NLO properties.

Theoretical calculations, often using DFT or time-dependent DFT (TD-DFT), can predict properties like the dipole moment, polarizability (α), and the first and second hyperpolarizabilities (β and γ). nih.gov These calculations help in understanding the structure-property relationships and in the rational design of new NLO materials. The arrangement of the substituents on the benzene ring is critical in determining the magnitude of the NLO response.

The following table presents representative calculated NLO properties for substituted benzene derivatives to illustrate the type of data obtained from such studies. The specific values for this compound would require dedicated calculations.

| Molecule | Dipole Moment (Debye) | Polarizability (a.u.) | First Hyperpolarizability (a.u.) |

| Benzene | 0 | 67.4 | 0 |

| Toluene (B28343) | 0.37 | 82.1 | 13.1 |

| Fluorobenzene | 1.67 | 74.9 | -12.3 |

| Bromobenzene | 1.70 | 95.8 | -15.8 |

This table contains illustrative data for related compounds to demonstrate the type of information generated through computational chemistry.

By systematically studying the effects of different substituents, computational chemistry provides valuable guidance for the synthesis of molecules with tailored NLO properties. For this compound, the interplay between the electronic nature of the fluorine, bromine, and methyl groups would be a key determinant of its potential as an NLO material.

Advanced Analytical Techniques for Characterization and Reaction Monitoring in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a premier technique for determining the detailed molecular structure of 1-Bromo-2,5-difluoro-4-methylbenzene in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹⁹F, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Both ¹H and ¹⁹F NMR are powerful for distinguishing this compound from its potential positional isomers and for quantifying its purity. The unique substitution pattern creates a distinct set of chemical shifts and spin-spin coupling constants.

In the ¹H NMR spectrum, the molecule is expected to show two signals in the aromatic region and one signal in the aliphatic region. The protons on the benzene (B151609) ring (H-3 and H-6) are chemically non-equivalent and would appear as distinct multiplets due to coupling to each other (³JHH) and to the neighboring fluorine atoms (³JHF and ⁴JHF). The methyl (CH₃) protons would appear as a singlet, though small long-range couplings to fluorine (⁵JHF) might cause slight broadening.

¹⁹F NMR is particularly informative due to its high sensitivity and the large chemical shift dispersion. Two distinct signals are expected for the non-equivalent fluorine atoms at positions 2 and 5. These signals would be split into multiplets due to coupling with each other (⁴JFF) and with the aromatic protons (³JFH and ⁴JFH). The specific coupling patterns and chemical shifts serve as a unique fingerprint, allowing for clear differentiation from other isomers, such as 1-Bromo-2,4-difluoro-5-methylbenzene. Purity is assessed by integrating the signals and comparing the relative proton counts to that of any detected impurities.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

|---|---|---|---|---|

| ¹H | -CH₃ (at C4) | ~2.2 - 2.4 | s (or narrow t) | ⁵JHF |

| ¹H | H-3 | ~7.1 - 7.3 | dd | ³JHH, ³JHF(2) |

| ¹H | H-6 | ~7.3 - 7.5 | dd | ³JHH, ⁴JHF(5) |

| ¹⁹F | F-2 | -110 to -120 | dd | ⁴JFF, ³JFH(3) |

| ¹⁹F | F-5 | -125 to -135 | dd | ⁴JFF, ⁴JFH(6) |

While 1D NMR provides essential data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecule's constitution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. researchgate.net For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H-3 and H-6), confirming their connectivity through three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). bldpharm.com An HSQC spectrum would definitively link the H-3 signal to the C-3 signal, the H-6 signal to the C-6 signal, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH). bldpharm.com For this compound, key HMBC correlations would include the methyl protons showing cross-peaks to the quaternary C-4 and the adjacent C-3 and C-5, while the aromatic protons would correlate to neighboring carbons, thereby confirming the entire substitution pattern on the benzene ring.

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H-3 ↔ H-6 | Confirms neighborhood of aromatic protons. |

| HSQC | ¹H ↔ ¹³C (1-bond) | -CH₃ ↔ C-methyl H-3 ↔ C-3 H-6 ↔ C-6 | Assigns carbons directly bonded to protons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | -CH₃ ↔ C-3, C-4, C-5 H-3 ↔ C-1, C-2, C-4, C-5 H-6 ↔ C-1, C-2, C-4, C-5 | Establishes connectivity across the entire molecule, confirming the substitution pattern. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). longdom.orgnih.gov

For this compound (C₇H₅BrF₂), HRMS can verify the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. A key feature in the mass spectrum is the isotopic pattern of the molecular ion [M]⁺•. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the spectrum will exhibit two peaks of nearly equal intensity separated by two m/z units (M and M+2), which is a definitive indicator of a single bromine atom in the molecule. libretexts.org

Analysis of the fragmentation patterns under techniques like electron ionization (EI) provides further structural confirmation. The molecular ion can undergo fragmentation through characteristic pathways for halogenated aromatic compounds. chemicalbook.com Common fragmentation events include the loss of the bromine atom to form a [M-Br]⁺ fragment, or the loss of the methyl radical to give a [M-CH₃]⁺ fragment. Subsequent fragmentation can lead to further characteristic ions.

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Comments |

|---|---|---|---|

| [M]⁺• | C₇H₅⁷⁹BrF₂ | 205.9590 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺• | C₇H₅⁸¹BrF₂ | 207.9570 | Molecular ion with ⁸¹Br isotope; ~1:1 intensity with M. |

| [M-Br]⁺ | C₇H₅F₂ | 127.0359 | Loss of a bromine radical. |

| [M-CH₃]⁺ | C₆H₂BrF₂ | 190.9358 / 192.9338 | Loss of a methyl radical; appears as a doublet. |

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound are expected to display characteristic bands that confirm its structure. The substitution pattern on the benzene ring gives rise to a unique fingerprint, particularly in the 1600-600 cm⁻¹ region. researchgate.net

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-F stretching: Strong absorption bands for C(sp²)-F stretching are expected in the 1250-1100 cm⁻¹ range.

C-Br stretching: The C(sp²)-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

Out-of-plane (OOP) C-H bending: The pattern of OOP C-H bending modes in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring with two adjacent hydrogens, a characteristic band is expected. chemicalbook.comnist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 3000 - 2850 | Medium |

| Aromatic C=C Ring Stretch | 1620 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1100 | Strong (IR) |

| Out-of-Plane C-H Bend | 900 - 800 | Strong (IR) |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Correlation with Computational Data for Band Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprint of a molecule. However, the assignment of specific vibrational modes to observed spectral bands in a complex molecule like this compound can be challenging. To overcome this, experimental data is frequently correlated with computational data derived from quantum chemical calculations, most notably Density Functional Theory (DFT).

This synergistic approach allows for a more accurate and detailed assignment of the vibrational spectra. Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. While a direct match is not always perfect due to the calculations typically modeling a molecule in the gaseous state and neglecting anharmonicity, scaling factors are often applied to the computed frequencies to improve their agreement with experimental solid-phase or liquid-phase data. globalresearchonline.net

For a molecule like this compound, key vibrational modes would include:

C-H stretching in the methyl group and the aromatic ring.

C-C stretching within the benzene ring.

C-F, C-Br, and C-CH₃ stretching.

Various in-plane and out-of-plane bending modes.

A study on the closely related compound 1,4-dibromo-2,5-difluorobenzene (B1294941) (BFB) utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to assign its vibrational spectra. cam.ac.uk The assignments were facilitated by Total Energy Distribution (TED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. cam.ac.uk A similar methodology can be applied to this compound to achieve a reliable assignment of its experimental IR and Raman spectra.

Table 1: Representative Vibrational Modes and Expected Frequencies for Halogenated Benzenes This table is illustrative and based on data for analogous compounds. Specific frequencies for this compound would require experimental measurement and specific calculation.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |

| Methyl C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the -CH₃ group. |

| Aromatic C=C Stretch | 1620 - 1450 | Stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| C-F Stretch | 1250 - 1000 | Stretching of the carbon-fluorine bonds. Often strong in the IR spectrum. |

| C-Br Stretch | 650 - 500 | Stretching of the carbon-bromine bond. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous proof of a molecule's connectivity and conformation, as well as detailed information on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would confirm the substitution pattern on the benzene ring and reveal the molecule's geometry.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic positions can be determined. While a specific crystal structure for this compound is not publicly available in databases like the Cambridge Structural Database (CSD), the structures of numerous related brominated benzene derivatives have been extensively studied. mdpi.comsemanticscholar.org These studies show that the benzene ring is typically planar, with bond lengths intermediate between single and double bonds, characteristic of aromatic systems.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For halogenated compounds like this compound, these interactions are crucial in determining the material's physical properties, such as melting point and solubility.

Key intermolecular interactions expected in the crystal structure of this compound include:

Halogen Bonding: The bromine atom possesses an electropositive region (a σ-hole) along the C-Br bond axis, which can interact favorably with electronegative atoms (like fluorine or the π-system of an adjacent ring) on a neighboring molecule. nsf.gov

Bromine-Bromine Interactions: Type I and Type II contacts between bromine atoms on adjacent molecules are common packing motifs in brominated aromatic compounds. nih.govrsc.org

C-H···F and C-H···Br Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl group or the aromatic ring and the electronegative fluorine or bromine atoms of a nearby molecule.

π-π Stacking: The aromatic rings can stack on top of each other, interacting through their π-electron systems. These interactions can be face-to-face or offset.

Analysis of these interactions provides insight into the supramolecular architecture of the solid material. docbrown.info

Chromatographic Methods for Separation and Quantification

Chromatography is an essential tool for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, both gas and liquid chromatography are highly applicable.

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

When coupled with a mass spectrometer (MS), GC-MS becomes a powerful technique for both separation and identification. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show:

A Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has lost one electron. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a characteristic signature for a monobrominated compound. miamioh.edu

Fragment Ions: Common fragmentation pathways for aromatic halides include the loss of the halogen atom (M-Br)⁺ and the loss of the methyl group (M-CH₃)⁺. Further fragmentation of the aromatic ring can also occur. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment. For many brominated aromatics, the loss of the bromine atom to form a phenyl cation is a significant fragmentation pathway.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Ion Structure | Notes |

|---|---|---|

| 206/208 | [C₇H₅BrF₂]⁺ | Molecular ion (M⁺, M+2) peak pair, characteristic of a single bromine atom. |

| 127 | [C₇H₅F₂]⁺ | Fragment from the loss of a bromine radical ([M-Br]⁺). |

| 191/193 | [C₆H₂BrF₂]⁺ | Fragment from the loss of a methyl radical ([M-CH₃]⁺). |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mobile phase. It is particularly valuable for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC. HPLC is widely used to determine the purity of a compound and to monitor the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of products over time.

For this compound, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). The compound would be detected as it elutes from the column, most commonly by a UV detector, as the benzene ring absorbs UV light.

The purity of a sample of this compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A typical purity analysis would aim to detect and quantify any impurities, such as starting materials, by-products, or degradation products. For reaction monitoring, small aliquots of the reaction mixture can be injected at different time points to track the relative concentrations of the species involved, allowing for optimization of reaction conditions.

Compound Index

Emerging Research Applications and Future Perspectives for 1 Bromo 2,5 Difluoro 4 Methylbenzene Derivatives

Applications in Pharmaceutical Chemistry Research

The utility of fluorinated compounds in medicine is well-established, with a significant number of approved drugs containing at least one fluorine atom. The specific arrangement of substituents on the 1-Bromo-2,5-difluoro-4-methylbenzene ring offers medicinal chemists a unique tool for fine-tuning the properties of potential drug candidates.

As Advanced Intermediates for Fluorinated Active Pharmaceutical Ingredients (APIs)

This compound is a key precursor for the synthesis of complex fluorinated APIs. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The difluoro-substitution pattern can influence the electronic properties and conformation of the final molecule, which can be critical for its biological activity.

While specific examples of commercial APIs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various developmental compounds. The combination of a methyl group and two fluorine atoms on a phenyl ring is a feature explored in the design of inhibitors for various enzymes and receptors. The presence of these groups can enhance the binding affinity of a molecule to its target protein.

Below is a table illustrating the potential synthetic transformations of this compound into more complex pharmaceutical intermediates.

| Reaction Type | Reagents | Product Class | Potential Therapeutic Area |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Biaryl compounds | Oncology, Inflammation |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl alkynes | Antiviral, CNS disorders |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl amines | Kinase inhibitors |

| Cyanation | CuCN | Benzonitriles | Metabolic disorders |

Design and Synthesis of Analogs for Enhanced Bioavailability and Metabolic Stability

A major challenge in drug development is ensuring that a potent molecule has favorable pharmacokinetic properties, including good bioavailability and metabolic stability. The introduction of fluorine into a drug candidate is a widely used strategy to address these issues. The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug in the body.

The difluoro- and methyl-substituents on the this compound scaffold can be strategically employed to block sites of metabolism on an API. By incorporating this fluorinated ring system into a known drug molecule, medicinal chemists can create analogs with improved metabolic profiles. Furthermore, the lipophilicity of a molecule, which affects its absorption and distribution, can be fine-tuned by the presence of the fluorine and methyl groups.

The following table outlines how the structural features of this compound derivatives can influence key drug properties.

| Structural Feature | Influence on Drug Properties | Rationale |

| Difluoro substitution | Increased metabolic stability | The C-F bond is highly stable and resistant to enzymatic cleavage. |

| Altered pKa | The electron-withdrawing nature of fluorine can change the acidity/basicity of nearby functional groups, affecting solubility and receptor binding. | |

| Methyl group | Increased lipophilicity | Can improve membrane permeability and binding to hydrophobic pockets of target proteins. |

| Bromo substituent | Synthetic handle | Allows for the introduction of various functional groups to modulate activity and properties. |

Precursors for Fluorine-18 Radiopharmaceuticals in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. openmedscience.com It relies on the detection of gamma rays emitted from the annihilation of positrons released by a radiotracer. openmedscience.com Fluorine-18 is a widely used radionuclide for PET due to its convenient half-life (109.8 minutes) and low positron energy, which results in high-resolution images. openmedscience.comfrontiersin.org

The synthesis of 18F-labeled radiopharmaceuticals often involves the nucleophilic substitution of a leaving group with [18F]fluoride. openmedscience.com The bromine atom in this compound can serve as a leaving group for radiofluorination, although this transformation can be challenging on an electron-rich aromatic ring. More commonly, the bromo-substituent is used to introduce a more suitable precursor group for 18F-labeling, such as a nitro, trimethylammonium, or iodonium (B1229267) salt group.

The development of novel PET tracers is crucial for advancing our understanding of disease and for improving diagnostics. While no specific 18F-labeled PET tracer derived directly from this compound has been reported in major clinical use, its scaffold is of interest for the development of new imaging agents for targets in the central nervous system and for oncology.

Applications in Agrochemical Research and Development

The need for new and effective crop protection agents is driven by the evolution of resistance in pests and pathogens and the increasing demand for food production. Fluorinated compounds have played a significant role in the development of modern herbicides, insecticides, and fungicides.

Building Blocks for Novel Herbicides, Insecticides, and Fungicides

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel agrochemicals. The combination of fluorine and a methyl group on the phenyl ring can lead to compounds with high biological activity and favorable environmental profiles.

Although specific examples of commercial agrochemicals derived from this particular building block are not readily found in the public domain, the general class of fluorinated benzyl (B1604629) bromides is important in agrochemical synthesis. These intermediates are used to introduce the fluorinated phenyl moiety into a larger molecular structure, which is often crucial for the desired pesticidal activity.

The table below provides hypothetical examples of agrochemical classes that could be synthesized from derivatives of this compound.

| Agrochemical Class | Synthetic Approach | Potential Mode of Action |

| Pyrazole (B372694) Carboxamides | Coupling of a pyrazole carboxylic acid with an aniline (B41778) derived from the title compound. | Inhibition of succinate (B1194679) dehydrogenase (SDHI fungicides). |

| Phenyl Ether Herbicides | Nucleophilic aromatic substitution of the bromo-group with a phenoxide. | Inhibition of protoporphyrinogen (B1215707) oxidase (PPO). |

| Neonicotinoid Analogs | Incorporation of the fluorinated benzyl group into the neonicotinoid scaffold. | Agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR). |

Structure-Activity Relationship Studies in Agrochemical Design

Structure-activity relationship (SAR) studies are fundamental to the design of new and improved agrochemicals. By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, researchers can identify the key structural features required for optimal performance.

Derivatives of this compound are valuable tools for SAR studies. The bromine atom allows for the introduction of a wide variety of substituents at this position, while the fluorine and methyl groups can be varied to probe their influence on activity, selectivity, and physicochemical properties. For instance, moving the position of the fluorine atoms or replacing the methyl group with other alkyl groups can provide valuable insights into the spatial and electronic requirements of the target enzyme or receptor.

A hypothetical SAR study on a series of fungicides derived from this compound is outlined in the table below.

| R-group at 1-position | Fungicidal Activity (EC50) | Interpretation |

| -Br (Parent Compound) | (Baseline) | Starting point for derivatization. |

| -CN | Moderate | Introduction of a polar, electron-withdrawing group. |

| -OCH3 | Low | Steric hindrance or unfavorable electronic effect. |

| -CF3 | High | Strong electron-withdrawing group enhances activity. |

| -Phenyl | Moderate to High | Potential for additional binding interactions. |

Applications in Advanced Materials Science

The unique substitution pattern of this compound, featuring bromine, fluorine, and methyl groups on an aromatic ring, makes it a versatile precursor for a variety of advanced materials. The presence of highly electronegative fluorine atoms significantly influences the electronic properties, stability, and intermolecular interactions of its derivatives. The bromine atom serves as a convenient synthetic handle for further functionalization, allowing for the construction of complex molecular architectures. These characteristics are highly sought after in the development of next-generation organic electronics and porous materials.